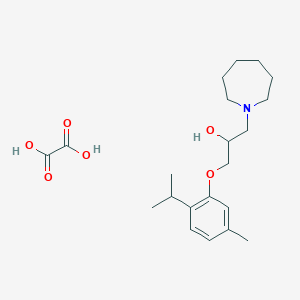

1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2.C2H2O4/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20;3-1(4)2(5)6/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJSIXONUQILFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate, also known by its chemical formula , is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol

- Molecular Formula :

- Molecular Weight : 305.5 g/mol

- CAS Number : 325738-05-4

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various biological receptors, potentially influencing cellular signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.

- Oxalate Dynamics : Given its oxalate component, the compound could influence oxalate metabolism, which is significant in conditions like hyperoxaluria and kidney stone formation.

Pharmacological Effects

Research indicates that compounds similar to 1-(azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.

- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine release.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Kidney Stone Formation : A study highlighted the role of oxalate in calcium oxalate stone formation, suggesting that compounds affecting oxalate levels could be beneficial in preventing kidney stones .

- Neuroprotective Effects : Research on similar azepan derivatives has indicated potential neuroprotective effects, possibly through antioxidant mechanisms and modulation of neuroinflammation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H31NO2 |

| Molecular Weight | 305.5 g/mol |

| CAS Number | 325738-05-4 |

| IUPAC Name | 1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |

Research Findings

Recent studies emphasize the importance of understanding the biological activity of compounds like this compound in the context of drug development and therapeutic applications. The following findings are noteworthy:

- Oxalate Metabolism : Elevated plasma oxalate levels are associated with renal complications; thus, compounds that modulate oxalate metabolism may have therapeutic potential .

- Binding Affinity Studies : Molecular docking studies indicate that related compounds have favorable binding affinities to key receptors involved in metabolic processes, suggesting a potential for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Amine Moieties

The azepane ring in the target compound distinguishes it from other derivatives with alternative amine groups. Key comparisons include:

Key Observations :

- Aromatic Group Consistency: The 2-isopropyl-5-methylphenoxy group is conserved in antimicrobial analogs (e.g., thymol derivatives), suggesting a role in bacterial membrane interaction .

Pharmacological Activity Comparisons

Ion Channel Inhibition

Benzimidazole-based propan-2-ol derivatives (e.g., VU573) exhibit selective GIRK/Kir1.1 channel inhibition (IC50 ~1.9 μM) . While the target compound lacks a benzimidazole group, its azepane-propanol structure may similarly interact with ion channels, though potency and selectivity remain unverified.

Antimicrobial Activity

Thymol-derived oxypropanolamines with the 2-isopropyl-5-methylphenoxy group show activity against Acinetobacter baumannii and Staphylococcus spp. .

Adrenoceptor Binding

Indolyloxy propan-2-ol analogs (e.g., (2R,S)-1-(6-methoxyindol-5-yloxy)-3-(2-methoxyphenoxyethylamino)propan-2-ol) demonstrate α1/α2/β1-adrenoceptor affinity . The azepane group in the target compound may shift receptor selectivity due to steric and electronic differences.

Physicochemical Properties

While LCMS data for the target compound are unavailable, analogs provide insights:

The oxalate counterion in the target compound likely improves aqueous solubility compared to dihydrochloride salts (e.g., ), though this requires experimental validation.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

- Optimize stoichiometry to avoid byproducts (e.g., dimerization).

- Use anhydrous conditions for azepane coupling to prevent hydrolysis .

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaOH, DMF, 50°C | Epoxide formation |

| 2 | Azepane, DMF, 80°C | Ring-opening |

| 3 | Oxalic acid, ethanol, reflux | Salt crystallization |

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of azepane (δ 1.4–1.8 ppm, multiplet) and the oxalate counterion (δ 4.2–4.5 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ ~ 378.24 m/z for free base; oxalate adds 88.02 Da).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks involving the oxalate group.

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability in reagents.

- Validate enzyme inhibition assays (e.g., IC50) with positive controls like propranolol for β-adrenergic receptors.

Mechanistic Profiling :

- Perform radioligand binding assays to distinguish direct receptor antagonism from allosteric modulation.

- Conduct kinetic studies (e.g., stop-flow fluorescence) to differentiate competitive vs. non-competitive inhibition.

Data Reconciliation :

- Cross-reference with structural analogs (e.g., 1-(azepan-1-yl)-3-(2-methoxyphenoxy)propan-2-ol) to identify SAR trends .

Advanced: What experimental strategies are effective for analyzing chemical stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at pH 1–13 (HCl/NaOH) at 40°C for 24h; analyze via HPLC for degradation products (e.g., cleavage of the oxalate ester).

- Oxidative Stress : Expose to H2O2 (3% v/v) to detect hydroxylated byproducts.

Thermal Stability :

- Use differential scanning calorimetry (DSC) to identify melting points and decomposition events.

- Store samples at 25°C/60% RH vs. 40°C/75% RH for 4 weeks to assess hygroscopicity .

Q. Table 2: Degradation Pathways

| Condition | Major Degradation Product | Detection Method |

|---|---|---|

| pH < 3 | 3-(2-isopropyl-5-methylphenoxy)propane-1,2-diol | LC-MS |

| pH > 10 | Azepane + phenolic byproducts | NMR |

Advanced: How can computational modeling guide the optimization of this compound’s metabolic stability?

Methodological Answer:

In Silico Tools :

- Use Molecular Dynamics (MD) to predict CYP450 binding (e.g., CYP3A4, CYP2D6) and identify metabolic "hotspots" (e.g., oxalate ester hydrolysis).

- Apply QSAR models to correlate logP values (e.g., calculated ~2.8) with hepatic microsomal clearance rates.

In Vitro Validation :

- Incubate with human liver microsomes + NADPH; quantify metabolites via LC-MS/MS.

- Modify the azepane ring (e.g., introduce fluorine) to block oxidative N-dealkylation .

Advanced: What strategies mitigate spectral interference when analyzing this compound in complex biological matrices?

Methodological Answer:

Sample Preparation :

- Use solid-phase extraction (SPE) with mixed-mode cartridges (C8 + cation exchange) to isolate the compound from plasma proteins.

Chromatographic Optimization :

- Employ UPLC with a HILIC column to resolve polar metabolites.

- Apply tandem mass spectrometry (MRM mode) targeting m/z 378→234 (azepane fragment) and m/z 378→152 (phenoxy fragment).

Matrix Effect Correction :

- Spike deuterated internal standards (e.g., d4-azepane analog) to normalize ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.